(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, an oxazolone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxazolone ring and the various substituents. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Chitosan Packaging Functionalized with Essential Oils: This involves the use of essential oils encapsulated in chitosan for food packaging.
Uniqueness
What sets (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its combination of a quinoline core and an oxazolone ring, which imparts unique chemical and biological properties not found in simpler compounds like dichloroanilines or chitosan-based materials.
Properties
IUPAC Name |
(4E)-4-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-17-11-13-22(14-12-17)33-27-21(15-20-9-6-8-19(3)25(20)30-27)16-24-28(31)32-26(29-24)23-10-5-4-7-18(23)2/h4-16H,1-3H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCTFIDLYZUDQ-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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